molecular formula C21H12BrClN2O2 B2886197 N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide CAS No. 312917-51-4

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide

Cat. No.: B2886197
CAS No.: 312917-51-4
M. Wt: 439.69
InChI Key: XXEMHPXHHSNSIJ-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide is an organic compound with the molecular formula C21H12BrClN2O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-cyanobenzamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrClN2O2/c22-15-9-10-17(20(26)16-3-1-2-4-18(16)23)19(11-15)25-21(27)14-7-5-13(12-24)6-8-14/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEMHPXHHSNSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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